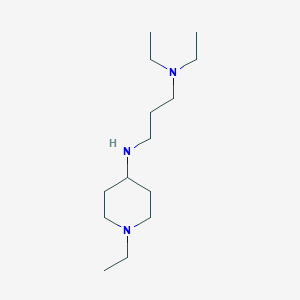

N,N-Diethyl-N'-(1-ethyl-piperidin-4-yl)-propane-1,3-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N-Diethyl-N’-(1-ethyl-piperidin-4-yl)-propane-1,3-diamine is a chemical compound with the molecular formula C14H31N3 It is a diamine derivative, characterized by the presence of a piperidine ring substituted with an ethyl group and two diethylamino groups attached to a propane backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-N’-(1-ethyl-piperidin-4-yl)-propane-1,3-diamine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

Alkylation: The piperidine ring is then alkylated with ethyl halides to introduce the ethyl group at the 1-position.

Attachment of the Propane Backbone: The diethylamino groups are introduced through a nucleophilic substitution reaction using diethylamine and a suitable propane derivative, such as 1,3-dibromopropane.

Industrial Production Methods

In industrial settings, the production of N,N-Diethyl-N’-(1-ethyl-piperidin-4-yl)-propane-1,3-diamine may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance the efficiency of each step, and purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

N,N-Diethyl-N’-(1-ethyl-piperidin-4-yl)-propane-1,3-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary or primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Secondary or primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of piperidine, including N,N-Diethyl-N'-(1-ethyl-piperidin-4-yl)-propane-1,3-diamine, exhibit significant antimicrobial properties. These compounds are often synthesized as part of hybrid structures aimed at combating resistant bacterial strains. For instance, studies have shown that modifications in the piperidine moiety can enhance the antibacterial activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Pharmacological Studies

The compound has been explored for its pharmacological potential, particularly in the development of new therapeutic agents. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for further investigation in drug development programs focused on infectious diseases and possibly other conditions such as neurodegenerative disorders .

Biochemical Research

Protein Interaction Studies

this compound has been utilized in biochemical assays to study protein interactions. It serves as a displacer in chromatographic techniques, facilitating the separation and purification of proteins such as ribonuclease A and α-chymotrypsinogen A. This application is crucial for high-throughput screening methods in drug discovery .

Ion Exchange Chromatography

The compound is also applied as an ion-exchange displacer in cation exchange chromatography. Its ability to selectively displace proteins from their adsorbed state allows researchers to optimize conditions for protein purification and characterization .

Material Science

Synthesis of Functional Materials

In material science, this compound is being investigated for its role in synthesizing functional materials with specific electronic or optical properties. The incorporation of piperidine derivatives into polymer matrices can enhance their mechanical and thermal stability, making them suitable for various industrial applications .

Summary of Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antimicrobial Properties | Investigated the antibacterial activity of piperidine derivatives | Found significant activity against MRSA and other strains |

| Protein Interaction Assays | Used as a displacer in chromatography | Improved protein purification efficiency |

| Material Synthesis | Examined the incorporation into polymer matrices | Enhanced mechanical and thermal properties |

Mecanismo De Acción

The mechanism of action of N,N-Diethyl-N’-(1-ethyl-piperidin-4-yl)-propane-1,3-diamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

N,N-Diethyl-N’-(1-ethyl-piperidin-4-yl)-ethane-1,2-diamine: A similar compound with a shorter ethane backbone.

N,N-Diethyl-N’-(1-ethyl-piperidin-4-yl)-butane-1,4-diamine: A related compound with a longer butane backbone.

Uniqueness

N,N-Diethyl-N’-(1-ethyl-piperidin-4-yl)-propane-1,3-diamine is unique due to its specific structural configuration, which imparts distinct physicochemical properties and biological activities

Propiedades

IUPAC Name |

N',N'-diethyl-N-(1-ethylpiperidin-4-yl)propane-1,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H31N3/c1-4-16(5-2)11-7-10-15-14-8-12-17(6-3)13-9-14/h14-15H,4-13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEWCSBKCAYOACJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)NCCCN(CC)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H31N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.